molecular formula C16H16N6O B2930897 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 2034487-83-5

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2930897
CAS No.: 2034487-83-5
M. Wt: 308.345
InChI Key: SPZOEANGRSKZFE-UHFFFAOYSA-N
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Description

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a unique structure combining a phenyl group, a tetrahydropyrazolo[1,5-a]pyridine ring, and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and triazole-containing molecules. Examples include:

Uniqueness

What sets 2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2H-1,2,3-triazole-4-carboxamide apart is its unique combination of structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c23-16(19-12-7-9-21-14(10-12)6-8-17-21)15-11-18-22(20-15)13-4-2-1-3-5-13/h1-6,8,11-12H,7,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZOEANGRSKZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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